molecular formula C13H10N4O B1308896 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline CAS No. 54754-58-4

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1308896
CAS No.: 54754-58-4
M. Wt: 238.24 g/mol
InChI Key: UZFZCILKWNQMBU-UHFFFAOYSA-N
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Description

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound with a molecular weight of 238.25 daltons . It is also known as a type of chemical entity .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

GPR119 Agonists Development

The compound has been involved in the development of novel GPR119 agonists. In one study, the replacement of the aniline ring with a tetrahydroquinoline ring in similar structures enhanced the efficacy on human and cynomolgus monkey receptors. This led to compounds with improved pharmacokinetic properties for potential medical applications (Wang et al., 2014).

Antitumor Activity

Research has been conducted on 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, similar in structure to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, for their antitumor activity. These compounds were assessed in vitro against a panel of 12 cell lines, with some showing significant potency (Maftei et al., 2016).

Directed C-H Bond Amination

This compound has been used as a directing group for C-H bond amination mediated by cupric acetate. This method allowed effective amination of β-C(sp2)-H bonds of benzamide derivatives, indicating its utility in organic synthesis (Zhao et al., 2017).

Antimycobacterial Properties

Derivatives of 1,3,4-oxadiazol-2-yl pyridines, structurally related to the compound , have shown promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights their potential in developing new antimycobacterial agents (Navarrete-Vázquez et al., 2007).

Coordination Polymers and Magnetic Properties

The compound has been used in synthesizing coordination polymers with various metal ions. The counter-ion plays a crucial role in the structural assemblies of these polymers, which exhibit different dimensionalities and magnetic properties (Wu et al., 2017).

Organic Light-Emitting Diodes (OLEDs) Applications

In OLEDs, derivatives of m-terphenyl oxadiazole, including pyridinyl-oxadiazol-2-yl structures, have been used as electron transporters and hole/exciton blockers. This resulted in OLEDs with reduced driving voltages and high efficiency, demonstrating the material's utility in electronic applications (Shih et al., 2015).

Future Directions

While specific future directions for this compound are not mentioned in the search results, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and chromatin remodeling, respectively . The interactions between this compound and these enzymes can lead to the inhibition of their activity, thereby affecting cellular processes such as DNA replication and gene expression.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Additionally, this compound can alter gene expression by affecting the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cellular processes such as gene expression and enzyme activity, while long-term exposure may result in more profound effects on cellular function and viability . Additionally, the degradation of this compound over time can influence its activity and effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. For instance, studies have demonstrated that low doses of this compound can enhance cellular proliferation and survival, whereas high doses can induce apoptosis and cell death . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve the desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within the cell can be influenced by interactions with intracellular proteins . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFZCILKWNQMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424226
Record name 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54754-58-4
Record name 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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